

# Ligritinib in CRISPR-Cas9 Knockout Studies of AXL: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |  |
|----------------------|------------|-----------|--|--|--|
| Compound Name:       | Ligritinib |           |  |  |  |
| Cat. No.:            | B15579023  | Get Quote |  |  |  |

# For Researchers, Scientists, and Drug Development Professionals

Introduction

The AXL receptor tyrosine kinase is a member of the TAM (Tyro3, Axl, Mer) family and a key player in various cellular processes, including cell proliferation, survival, migration, and invasion.[1][2] Overexpression and activation of AXL are implicated in the progression and metastasis of numerous cancers, as well as in the development of therapeutic resistance.[3][4] This has made AXL a compelling target for cancer therapy. **Ligritinib** (AB801) is a potent and selective small-molecule inhibitor of AXL kinase activity.[5][6][7] To rigorously validate the ontarget effects of **Ligritinib** and to elucidate the cellular consequences of AXL inhibition, a powerful approach is to utilize CRISPR-Cas9 mediated knockout of the AXL gene. This application note provides detailed protocols for generating AXL knockout cancer cell lines using CRISPR-Cas9 and for subsequently treating these cells with **Ligritinib** to study its specific effects.

## **Quantitative Data Summary**

The following tables summarize key quantitative data related to the efficacy of **Ligritinib** (AB801) and the phenotypic effects of AXL knockout in various cancer cell lines.

Table 1: In Vitro Inhibitory Activity of **Ligritinib** (AB801)



| Assay Type            | Parameter                          | Value    | Cell<br>Line/System | Reference |
|-----------------------|------------------------------------|----------|---------------------|-----------|
| Biochemical<br>Assay  | hAXL HTRF<br>IC50 (700 μM<br>ATP)  | 1.75 nM  | N/A                 | [8]       |
| Biochemical<br>Assay  | AXL Ki                             | 0.024 nM | N/A                 | [8]       |
| Cell-Based<br>Assay   | pAXL ELISA<br>IC50 (100%<br>serum) | 68 nM    | N/A                 | [8]       |
| Kinase<br>Selectivity | Fold selectivity over hMERTK       | 860x     | N/A                 | [8]       |
| Kinase<br>Selectivity | Fold selectivity over hTYRO3       | 1400x    | N/A                 | [8]       |

Table 2: Phenotypic Effects of AXL Knockdown/Knockout in Cancer Cell Lines



| Cell Line                                  | Assay                       | Effect of AXL<br>Knockdown/K<br>nockout      | Quantitative<br>Change                    | Reference |
|--------------------------------------------|-----------------------------|----------------------------------------------|-------------------------------------------|-----------|
| ARK1 (Uterine<br>Serous<br>Carcinoma)      | Apoptosis<br>(Annexin-V/PI) | Increased paclitaxel-mediated apoptosis      | ~2-fold increase in apoptotic cells       | [2]       |
| 786-O (Renal<br>Cell Carcinoma)            | Cell Viability<br>(MTT)     | Reduced cell viability                       | ~25% reduction in viability               | [9]       |
| ACHN (Renal<br>Cell Carcinoma)             | Cell Viability<br>(MTT)     | Reduced cell viability                       | ~20% reduction in viability               | [9]       |
| SET-2<br>(Myeloproliferativ<br>e Neoplasm) | Cell Viability              | Reduced cell<br>viability                    | Significantly reduced compared to control | [10]      |
| A549 (Non-Small<br>Cell Lung<br>Cancer)    | Chemosensitivity<br>(MTT)   | Enhanced<br>chemosensitivity<br>to cisplatin | IC50 decreased<br>from ~10 μM to<br>~5 μM | [11]      |

# Signaling Pathways and Experimental Workflows AXL Signaling Pathway

The following diagram illustrates the canonical AXL signaling pathway, which is activated by its ligand, Gas6. This activation leads to the downstream signaling cascades that promote cancer cell survival, proliferation, and migration.





Click to download full resolution via product page

AXL Signaling Pathway and Inhibition by Ligritinib.

# Experimental Workflow: AXL Knockout and Ligritinib Treatment



This diagram outlines the experimental workflow for generating AXL knockout cells and subsequently evaluating the effects of **Ligritinib** treatment.





Click to download full resolution via product page

Workflow for AXL Knockout and Ligritinib Treatment.

# Experimental Protocols Protocol 1: Generation of AXL Knockout Cell Lines using CRISPR-Cas9

Objective: To generate stable AXL knockout cancer cell lines using the CRISPR-Cas9 system.

#### Materials:

- Cancer cell line of interest (e.g., A549, H1299, MDA-MB-231)
- Lentiviral vectors:
  - pLenti-Cas9-Blast (e.g., Addgene #52962)
  - pLentiGuide-Puro with AXL-targeting gRNA (e.g., Addgene #76702)[5]
- HEK293T cells for lentivirus production
- Transfection reagent (e.g., Lipofectamine 3000)
- · Puromycin and Blasticidin
- Complete cell culture medium, PBS, Trypsin-EDTA
- · 96-well plates for single-cell cloning
- AXL primary antibody and appropriate secondary antibody for Western blotting
- DNA extraction kit and primers for sequencing

### Procedure:

• gRNA Design and Cloning:



- Design at least two gRNAs targeting a 5' constitutive exon of the AXL gene to maximize knockout efficiency.[12][13] Online tools such as GenScript's gRNA design tool can be utilized.[1]
- Example human AXL gRNA sequence: CCTAGCAGTACATACCACCA[5]
- Synthesize and clone the gRNA sequences into a suitable lentiviral vector (e.g., pLentiGuide-Puro).
- Lentivirus Production and Transduction:
  - Produce lentiviral particles for Cas9 and the AXL gRNA separately in HEK293T cells using a standard protocol.
  - First, transduce the target cancer cell line with the Cas9-expressing lentivirus.
  - Select for Cas9-expressing cells using Blasticidin.
  - Next, transduce the Cas9-expressing cells with the AXL gRNA-expressing lentivirus.
  - Select for transduced cells using Puromycin.
- Single-Cell Cloning:
  - $\circ$  After selection, dilute the cell suspension to a concentration of approximately 1 cell/100  $\,\mu L.$
  - Plate 100 μL per well in a 96-well plate.
  - Visually inspect the plates after 24 hours to identify wells containing a single cell.
  - Expand the single-cell clones in progressively larger culture vessels.
- Validation of AXL Knockout:
  - Western Blotting: Lyse the expanded clones and perform Western blotting to screen for the absence of AXL protein expression.[14] Use the parental cell line as a positive control.



Genomic Sequencing: For clones showing no AXL protein, extract genomic DNA. Amplify
the AXL target region by PCR and perform Sanger sequencing to confirm the presence of
insertions or deletions (indels) that result in a frameshift mutation.[15]

## **Protocol 2: In Vitro Treatment with Ligritinib (AB801)**

Objective: To assess the effects of **Ligritinib** on wild-type and AXL knockout cells.

#### Materials:

- Ligritinib (AB801)
- DMSO (for stock solution)
- Wild-type (WT) and AXL knockout (KO) cancer cell lines
- 96-well plates for viability assays
- 6-well plates for Western blotting and other assays
- Reagents for desired downstream assays (e.g., MTT, Annexin V/PI staining kit)

#### Procedure:

- Preparation of Ligritinib Stock Solution:
  - Dissolve Ligritinib in DMSO to create a high-concentration stock solution (e.g., 10 mM).
  - Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
- · Cell Seeding:
  - Seed both WT and AXL KO cells in appropriate culture plates (e.g., 5,000 cells/well in a 96-well plate for a 72-hour viability assay).
  - Allow the cells to adhere overnight.
- **Ligritinib** Treatment:



- Prepare serial dilutions of Ligritinib in complete culture medium from the stock solution. A typical concentration range for an IC50 determination would span from 1 nM to 10 μM.
- Remove the old medium from the cells and add the medium containing the various concentrations of Ligritinib. Include a vehicle control (DMSO-treated) group.
- Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[16]
- Downstream Analysis:
  - Cell Viability Assay (MTT): At the end of the treatment period, assess cell viability using an MTT assay or a similar method. Calculate the IC50 value for Ligritinib in the WT cells.
  - Apoptosis Assay: Treat cells with a fixed concentration of Ligritinib (e.g., at or near the IC50 for WT cells) and analyze apoptosis using Annexin V/PI staining and flow cytometry.
  - Western Blotting: Analyze the phosphorylation status of AXL and downstream signaling proteins like AKT and ERK in WT cells treated with **Ligritinib**.[10] Compare this to the AXL KO cells, which should show no AXL expression.

# **Application of Ligritinib in AXL Knockout Studies**

The primary application of using **Ligritinib** in AXL knockout cells is to confirm the on-target specificity of the inhibitor. It is expected that the phenotypic effects of **Ligritinib** observed in the wild-type cells (e.g., decreased viability, increased apoptosis) will be significantly diminished or absent in the AXL knockout cells. This experimental design provides strong evidence that the effects of **Ligritinib** are mediated through its inhibition of AXL.

Furthermore, this system can be used to investigate potential off-target effects of **Ligritinib** or to study the emergence of compensatory signaling pathways that may arise in the absence of AXL. Any residual effects of **Ligritinib** in the AXL knockout cells could suggest inhibition of other kinases or cellular processes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Reguest Quote Online.



## References

- 1. genscript.com [genscript.com]
- 2. researchgate.net [researchgate.net]
- 3. SKI-G-801, an AXL kinase inhibitor, blocks metastasis through inducing anti-tumor immune responses and potentiates anti-PD-1 therapy in mouse cancer models PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Tumor Heterogeneity Through AXL Activation in Primary Resistance to EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. addgene.org [addgene.org]
- 6. arcusbio.com [arcusbio.com]
- 7. Discovery of AB801, a Potent and Selective Inhibitor of AXL Receptor Tyrosine Kinase for Use in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arcusbio.com [arcusbio.com]
- 9. researchgate.net [researchgate.net]
- 10. AXL Inhibition Represents a Novel Therapeutic Approach in BCR-ABL Negative Myeloproliferative Neoplasms PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mer or Axl Receptor Tyrosine Kinase Inhibition Promotes Apoptosis, Blocks Growth, and Enhances Chemosensitivity of Human Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Guide RNA Sequence Design Platform for the CRISPR/Cas9 System for Model Organism Genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Artificial Intelligence for CRISPR Guide RNA Design: Explainable Models and Off-Target Safety [arxiv.org]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Dynamics of CRISPR/Cas9-mediated genomic editing of the AXL locus in hepatocellular carcinoma cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ligritinib in CRISPR-Cas9 Knockout Studies of AXL: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579023#ligritinib-in-crispr-cas9-knockout-studies-of-axl]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com